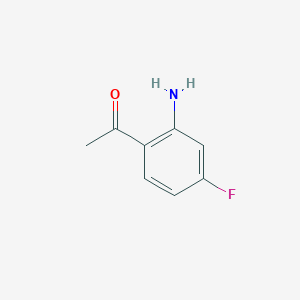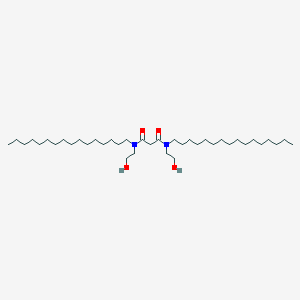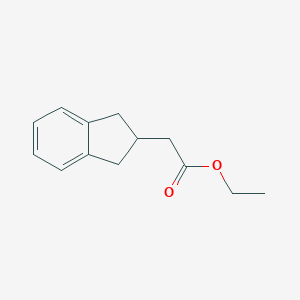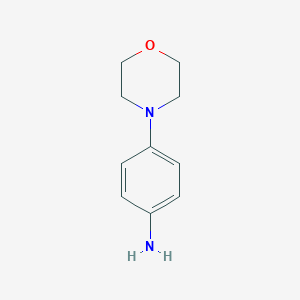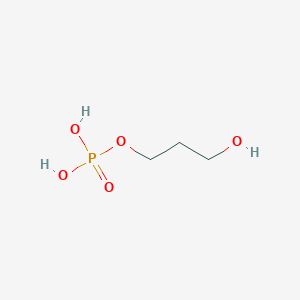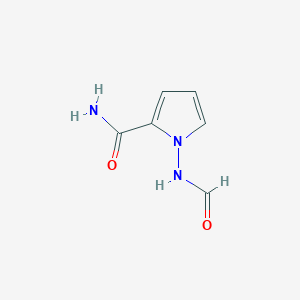
1-Bromo-2,5,8-undecatriyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5,8-undecatriyne is an organic compound with the molecular formula C11H11Br. It is a brominated derivative of undecatriyne, characterized by the presence of three triple bonds in its carbon chain. This compound is primarily used in research settings and has various applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,5,8-undecatriyne typically involves the bromination of undecatriyne. One common method is the reaction of undecatriyne with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar catalysts and reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5,8-undecatriyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other organic molecules.
Oxidation and Reduction: The triple bonds in the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Oxidizing Agents: Potassium permanganate or osmium tetroxide can be used for oxidation reactions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2,5,8-Undecatriyne can be formed.
Coupling Products: Complex organic molecules with extended carbon chains or rings.
Oxidation Products: Compounds with oxidized triple bonds, such as diols or carboxylic acids
Scientific Research Applications
1-Bromo-2,5,8-undecatriyne has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
Mechanism of Action
The mechanism of action of 1-Bromo-2,5,8-undecatriyne involves its ability to participate in various chemical reactions due to the presence of triple bonds and the bromine atom. The triple bonds provide sites for addition reactions, while the bromine atom can be substituted by nucleophiles. These properties make it a versatile compound in organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
2,5,8-Undecatriyne: The non-brominated version of the compound, which lacks the reactivity associated with the bromine atom.
1-Bromo-2,4,6-octatriyne: Another brominated polyacetylene with similar reactivity but different chain length and substitution pattern
Uniqueness
1-Bromo-2,5,8-undecatriyne is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other similar compounds. The presence of the bromine atom allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromoundeca-2,5,8-triyne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2,5,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYLPBHZZAPGGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451757 |
Source


|
| Record name | 2,5,8-Undecatriyne, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34498-25-4 |
Source


|
| Record name | 2,5,8-Undecatriyne, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
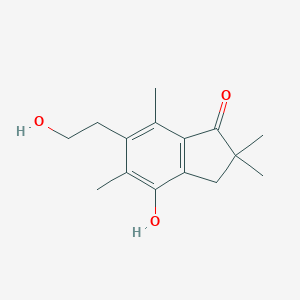
![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)
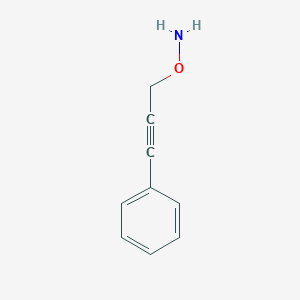
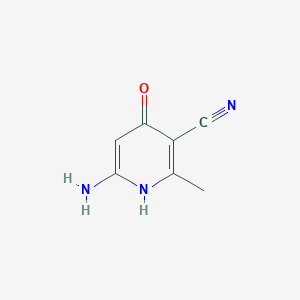
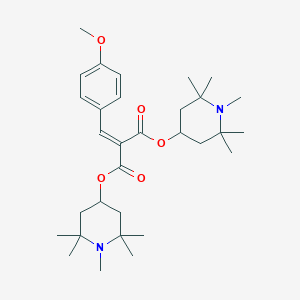
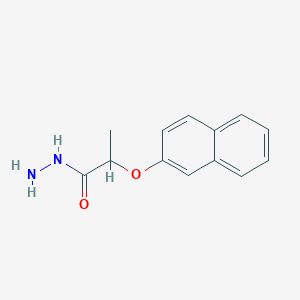
![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)
